An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile: Synthesis, Characterization, and Scientific Context
An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile: Synthesis, Characterization, and Scientific Context
This guide provides a comprehensive technical overview of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We will delve into its synthesis, detailed spectroscopic and structural characterization, and the broader scientific context that underscores its potential applications. This document is intended for professionals in drug development and scientific research who require a deep understanding of this molecule's properties and the methodologies used to verify them.
Introduction: The Significance of the Pyrazole-Benzonitrile Scaffold
The molecule 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile integrates two key pharmacophores: the 3,5-dimethylpyrazole ring and a benzonitrile moiety. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] The benzonitrile group, a versatile synthetic handle and a known participant in molecular interactions, is found in several FDA-approved drugs, where it can act as a hydrogen bond acceptor or a precursor for other functional groups.[4][5] The strategic combination of these two fragments in a single molecule makes 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
The most common and efficient synthesis of N-aryl pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a corresponding hydrazine. In the case of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile, the reaction proceeds via the condensation of acetylacetone (2,4-pentanedione) with 4-cyanophenylhydrazine.
Mechanistic Rationale
The reaction is a classic example of a Paal-Knorr pyrazole synthesis. The mechanism initiates with the nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The choice of solvent and catalyst can influence the reaction rate and yield, with polar solvents like ethanol often being employed to facilitate the dissolution of the starting materials.
Experimental Protocol
A representative laboratory-scale synthesis is detailed below. This protocol is designed to be self-validating, with the expected yield and product characteristics clearly defined.
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Sodium acetate (optional, as a base to free the hydrazine)
-
Distilled water
Procedure:
-
To a solution of 4-cyanophenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1 equivalent) and stir for 15 minutes at room temperature.
-
Add acetylacetone (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile as a white solid.[6]
A typical yield for this reaction is in the range of 91%.[7]
Caption: Synthetic workflow for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N₃ | [8] |
| Molecular Weight | 197.24 g/mol | [8] |
| Appearance | White solid | [6] |
| Melting Point | 53-55 °C | [6] |
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals that correspond to the different protons in the molecule.
-
δ 7.71-7.78 (d, J = 8.5 Hz, 2H): These two protons are on the benzonitrile ring, ortho to the cyano group. The doublet splitting pattern with a coupling constant of ~8.5 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.
-
δ 7.59-7.65 (d, J = 8.5 Hz, 2H): These two protons are on the benzonitrile ring, meta to the cyano group and ortho to the pyrazole ring. They appear as a doublet due to coupling with the ortho protons.
-
δ 6.06 (s, 1H): This singlet corresponds to the proton at the C4 position of the pyrazole ring.
-
δ 2.40 (s, 3H): This singlet is assigned to the methyl protons at the C3 or C5 position of the pyrazole ring.
-
δ 2.30 (s, 3H): This singlet corresponds to the other methyl group protons at the C5 or C3 position of the pyrazole ring.[6][7]
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon framework of the molecule.
-
δ 150.41: C3 or C5 of the pyrazole ring.
-
δ 143.34: C5 or C3 of the pyrazole ring.
-
δ 139.56: Quaternary carbon of the benzonitrile ring attached to the pyrazole.
-
δ 133.01: CH carbons of the benzonitrile ring ortho to the cyano group.
-
δ 123.80: CH carbons of the benzonitrile ring meta to the cyano group.
-
δ 118.32: Cyano group carbon (-C≡N).
-
δ 109.89: Quaternary carbon of the benzonitrile ring bearing the cyano group.
-
δ 108.84: C4 of the pyrazole ring.
-
δ 13.41: Methyl carbon.
-
δ 12.88: Methyl carbon.[6]
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~2950-2850 cm⁻¹: C-H stretching of the methyl groups.
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~2230-2220 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretching vibration.[9][10]
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic pyrazole and benzene rings.
HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule.
-
HRMS (ESI) calcd for C₁₂H₁₂N₃ [M+H]⁺: 198.1026
-
Found: 198.1027[6]
This close agreement between the calculated and found mass provides strong evidence for the correct molecular formula.
Crystallographic Data
As of the latest literature review, a crystal structure for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile has not been deposited in public databases. However, the crystal structure of the closely related compound, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, has been reported.[11][12] In this related structure, the dihedral angle between the pyrazole and the benzene rings is 47.81°.[11][12] This significant twist suggests that there is likely restricted rotation around the C-N bond connecting the two rings in 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile as well, which can have implications for its conformational flexibility and interaction with biological targets.
Reactivity and Potential Applications
The chemical reactivity of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile is primarily centered around the benzonitrile moiety. The cyano group can undergo a variety of transformations, making it a valuable synthetic intermediate. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up avenues for further functionalization and the creation of diverse chemical libraries for drug screening.
Given the established biological importance of both the pyrazole and benzonitrile scaffolds, this molecule is a prime candidate for use in:
-
Fragment-Based Drug Discovery (FBDD): As a fragment containing key recognition elements.
-
Lead Optimization: As a core structure for the development of inhibitors for various enzymes and receptors.
-
Materials Science: As a building block for ligands in coordination chemistry or for the synthesis of organic materials with specific electronic properties.
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